molecular formula C12H8ClFO B8418386 6-Chloro-4'-fluorobiphenyl-3-ol

6-Chloro-4'-fluorobiphenyl-3-ol

Cat. No.: B8418386
M. Wt: 222.64 g/mol
InChI Key: WNWIFGCSGKLKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4'-fluorobiphenyl-3-ol is a halogenated biphenyl derivative featuring a hydroxyl group (-OH) at position 3, a chlorine atom at position 6 on the first benzene ring, and a fluorine atom at position 4' on the second benzene ring. Its molecular formula is C₁₂H₈ClFO, with a molecular weight of 222.65 g/mol (calculated based on substituents and parent structure from ).

Properties

Molecular Formula

C12H8ClFO

Molecular Weight

222.64 g/mol

IUPAC Name

4-chloro-3-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8ClFO/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7,15H

InChI Key

WNWIFGCSGKLKRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
6-Chloro-4'-fluorobiphenyl-3-ol 6-Cl, 4'-F, 3-OH 222.65 Biphenyl core with Cl/F/OH; moderate polarity -
4'-Fluorobiphenyl-3-ol 4'-F, 3-OH 188.20 Lacks Cl; simpler structure, higher solubility
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol 2-Cl, 6-F, 4-CF₃, 1-OH 234.56 Single-ring system; CF₃ enhances hydrophobicity
6-Chloro-3-methoxy flavone-4′-carboxylic acid Flavone backbone, Cl, OCH₃, COOH ~330 (estimated) Flavone scaffold; antiviral activity against HRV-1B

Key Observations :

  • Solubility : The trifluoromethyl group in ’s analog drastically reduces water solubility, whereas the hydroxyl group in the parent compound improves polarity .

Physical and Chemical Properties

Property This compound 4'-Fluorobiphenyl-3-ol 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
Boiling Point ~300°C (estimated) ~280°C ~250°C
Water Solubility Low (µg/mL range) Moderate Very low (CF₃ effect)
Acidity (pKa) ~9.5 (OH group) ~10.0 ~8.5 (CF₃ enhances acidity)

Notes:

  • Acidity : The trifluoromethyl group in ’s compound lowers pKa significantly compared to biphenyl analogs due to strong electron withdrawal .
  • Thermal Stability: Halogenation generally increases thermal stability; biphenyl derivatives may decompose at higher temperatures than single-ring phenols.

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